4,5,6,7-tetrafluoro-1H-indazole
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Overview
Description
4,5,6,7-Tetrafluoro-1H-indazole is a fluorinated heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-1H-indazole typically involves the reaction of pentafluorobenzaldehyde with hydrazine. This reaction forms a hydrazone intermediate, which undergoes cyclization to yield the desired indazole compound . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The formation of indazole derivatives through cyclization reactions involving hydrazones and other intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, pentafluorobenzaldehyde, and various solvents such as ethanol and DMSO. Reaction conditions may involve heating, the use of catalysts, and controlled atmospheres to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated indazole derivatives, which can be further functionalized to enhance their properties for specific applications .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemicals: Fluorinated indazoles are explored for their potential use as pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1H-indazole involves its interaction with specific molecular targets and pathwaysThis interaction can modulate various biological processes, leading to the compound’s observed effects . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-1H-indazole can be compared with other similar compounds, such as:
3-Methyl-4,5,6,7-tetrafluoro-1H-indazole: This compound has a similar structure but with a methyl group at the 3-position, which can influence its chemical and biological properties.
4,5,6,7-Tetrahydro-1H-indazole: This compound lacks the fluorine atoms, resulting in different chemical stability and reactivity.
Fluorinated Pyrazoles: These compounds share the fluorinated heterocyclic structure but differ in the ring system, leading to distinct applications and properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and biological properties that are valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C7H2F4N2 |
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Molecular Weight |
190.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indazole |
InChI |
InChI=1S/C7H2F4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
GBQVJKBTDYRAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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